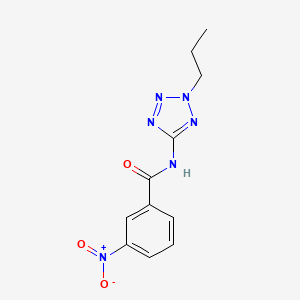
6,7-dimethoxy-2-(4-methylbenzyl)-1,2,3,4-tetrahydroisoquinoline
説明
6,7-dimethoxy-2-(4-methylbenzyl)-1,2,3,4-tetrahydroisoquinoline, also known as L-tetrahydropalmatine (L-THP), is a natural alkaloid found in several plant species. It has been used in traditional Chinese medicine for centuries to treat a variety of ailments, including pain, anxiety, and insomnia. In recent years, L-THP has gained attention in scientific research for its potential therapeutic applications.
作用機序
The exact mechanism of action of L-THP is not fully understood, but it is believed to interact with several neurotransmitter systems in the brain, including the dopamine, serotonin, and opioid systems. L-THP has been shown to bind to dopamine and serotonin receptors, leading to increased release of these neurotransmitters and subsequent modulation of their activity. Additionally, L-THP has been found to act as an antagonist at the mu-opioid receptor, reducing the activity of this receptor and producing analgesic effects.
Biochemical and physiological effects:
L-THP has been found to produce several biochemical and physiological effects in animal models and human subjects. It has been shown to reduce pain sensitivity, decrease anxiety and stress, and improve sleep quality. Additionally, L-THP has been found to have antioxidant and anti-inflammatory effects, suggesting potential applications in the treatment of oxidative stress and inflammation-related disorders.
実験室実験の利点と制限
One advantage of using L-THP in lab experiments is its relatively low toxicity and lack of significant side effects. Additionally, L-THP is readily available and can be synthesized from several plant sources. However, one limitation of using L-THP in lab experiments is its relatively low potency compared to other analgesic and anxiolytic compounds. Additionally, the exact mechanism of action of L-THP is not fully understood, making it difficult to interpret some experimental results.
将来の方向性
There are several potential future directions for research on L-THP. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. L-THP has been found to have neuroprotective effects in animal models, and further research could investigate its potential therapeutic applications in humans. Additionally, L-THP could be investigated as a potential treatment for inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Finally, further research could investigate the potential of L-THP as a novel analgesic or anxiolytic compound, either alone or in combination with other drugs.
合成法
L-THP can be synthesized from several plant sources, including Corydalis yanhusuo and Stephania tetrandra. The most common method of synthesis involves extraction from these plants using solvents and subsequent purification through chromatography techniques.
科学的研究の応用
L-THP has been the subject of numerous scientific studies investigating its potential therapeutic applications. It has been found to have analgesic, anxiolytic, and sedative effects, making it a promising candidate for the treatment of pain, anxiety, and sleep disorders. Additionally, L-THP has been shown to have neuroprotective and anti-inflammatory properties, suggesting potential applications in the treatment of neurodegenerative diseases and inflammatory disorders.
特性
IUPAC Name |
6,7-dimethoxy-2-[(4-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-14-4-6-15(7-5-14)12-20-9-8-16-10-18(21-2)19(22-3)11-17(16)13-20/h4-7,10-11H,8-9,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBODPWDQHJZDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC3=CC(=C(C=C3C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322219 | |
| Record name | 6,7-dimethoxy-2-[(4-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198925 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
414874-70-7 | |
| Record name | 6,7-dimethoxy-2-[(4-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-fluorophenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5698995.png)
![4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5698998.png)


![3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5699040.png)


![3-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5699052.png)


![2,4,6-trimethyl-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5699081.png)
![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5699083.png)

![N,N-dimethyl-N'-[2-(4-nitrophenyl)-4-quinazolinyl]-1,2-ethanediamine](/img/structure/B5699094.png)